molecular formula C28H24N2O8 B11506504 2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

Cat. No.: B11506504
M. Wt: 516.5 g/mol
InChI Key: IERPWYOTUVVJNQ-UHFFFAOYSA-N
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Description

2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrrolo[3,4-f]isoindole derivatives, which are known for their diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves multiple steps starting from pyromellitic dianhydride. The initial step involves the preparation of pyromellitic diimide through a nucleophilic substitution reaction between pyromellitic dianhydride and potassium cyanate in dimethylformamide (DMF) under reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrrolo[3,4-f]isoindole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is unique due to the presence of the 2-(2-methoxyphenoxy)ethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H24N2O8

Molecular Weight

516.5 g/mol

IUPAC Name

2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C28H24N2O8/c1-35-21-7-3-5-9-23(21)37-13-11-29-25(31)17-15-19-20(16-18(17)26(29)32)28(34)30(27(19)33)12-14-38-24-10-6-4-8-22(24)36-2/h3-10,15-16H,11-14H2,1-2H3

InChI Key

IERPWYOTUVVJNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CCOC5=CC=CC=C5OC

Origin of Product

United States

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